![molecular formula C21H24N6O2S B2498630 6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine CAS No. 1020977-75-6](/img/structure/B2498630.png)
6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine
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Description
Synthesis Analysis
The synthesis of related sulfonamide and amide derivatives of piperazine, incorporating imidazo[1,2-b]pyridazine moiety, involves reactions of chloro-substituted aryl or alkyl imidazo[1,2-b]pyridazine derivatives with homopiperazine, followed by reactions with alkyl or substituted aryl acid chloride or sulfonyl chloride. These steps highlight the complexity and versatility in synthesizing compounds with potential bioactivity, as seen in the work of Bhatt, Kant, and Singh (2016)(Bhatt, Kant, & Singh, 2016).
Molecular Structure Analysis
The molecular structure of compounds like 6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is characterized by the presence of multiple heterocyclic rings, which play a crucial role in their biological activities. Group 12 metal complexes of related structures show diverse coordination leading to structural variety, indicating the potential for forming various bioactive complexes (Purkait et al., 2017)(Purkait, Aullón, Zangrando, & Chakraborty, 2017).
Chemical Reactions and Properties
Compounds with the piperazin-1-yl and sulfonyl groups undergo various chemical reactions, leading to a wide range of derivatives with different chemical and biological properties. These reactions include nucleophilic substitution, cycloaddition, and electrophilic amination, showcasing the compound's versatility in chemical modifications (Mallesha et al., 2012)(Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Scientific Research Applications
Synthesis and Antimicrobial Properties
- Synthesis of Bioactive Derivatives: Some bioactive sulfonamide and amide derivatives of piperazine containing imidazo[1,2-b]pyridazine moiety, which includes 6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine, have been synthesized. These compounds demonstrated antimicrobial activity against various bacterial strains, as well as antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).
Anticancer Potential
- In Vitro Antiproliferative Activity: Derivatives of 6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine have shown promising in vitro antiproliferative activity against human cancer cell lines. This indicates potential for further exploration as anticancer agents (Mallesha et al., 2012).
Crystal Engineering and Supramolecular Complexes
- Crystal Engineering Applications: This compound's derivatives have been utilized in crystal engineering to prepare organic co-crystals and salts. These applications demonstrate the versatility of the compound in forming diverse hydrogen-bond motifs, which is crucial for the development of novel materials (Elacqua et al., 2013).
Synthesis of Various Derivatives
- Microwave-Assisted Synthesis: The use of microwave irradiation in the synthesis of pyridazinones and related compounds, including 6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine derivatives, has been reported. This method offers improved yields and shorter reaction times, highlighting the efficiency of modern synthetic techniques (Al-Saleh et al., 2006).
properties
IUPAC Name |
6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-N-pyridin-2-ylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2S/c1-2-17-6-8-18(9-7-17)30(28,29)27-15-13-26(14-16-27)21-11-10-20(24-25-21)23-19-5-3-4-12-22-19/h3-12H,2,13-16H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZDMKJAPZGPQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine |
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